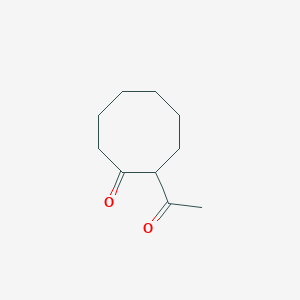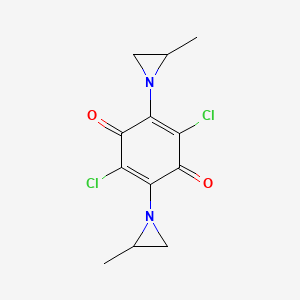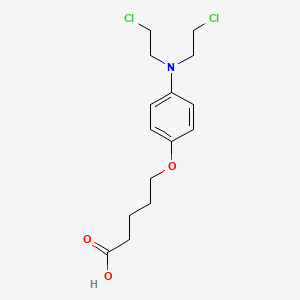![molecular formula C14H16N2O B14001361 4-[2-(4-Aminophenoxy)ethyl]aniline CAS No. 6268-13-9](/img/structure/B14001361.png)
4-[2-(4-Aminophenoxy)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Aminophenoxy)ethyl]aniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group attached to a phenoxyethyl chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated aromatic compound with an amine.
Industrial Production Methods: Industrial production of 4-[2-(4-Aminophenoxy)ethyl]aniline typically involves large-scale nitration and reduction processes. The starting materials are often inexpensive and readily available, making this method cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-[2-(4-Aminophenoxy)ethyl]aniline is used as a building block in the synthesis of various polymers and advanced materials. It is particularly valuable in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties .
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in pharmaceuticals. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: this compound is used in the production of high-performance polymers and resins. These materials are employed in various industrial applications, including coatings, adhesives, and electronic components .
Mécanisme D'action
The mechanism of action of 4-[2-(4-Aminophenoxy)ethyl]aniline and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-[2-(4-Aminophenyl)ethyl]aniline: Shares structural similarities but differs in the position of the amino group.
4-(2-Aminoethyl)aniline: Similar structure but lacks the phenoxy group.
4-(2-{2-(4-Aminophenoxy)ethylamino}ethyl)aniline: Contains an additional methyl group, leading to different chemical properties.
Uniqueness: 4-[2-(4-Aminophenoxy)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
6268-13-9 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-[2-(4-aminophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10,15-16H2 |
Clé InChI |
UMKLOKPZRGTHPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


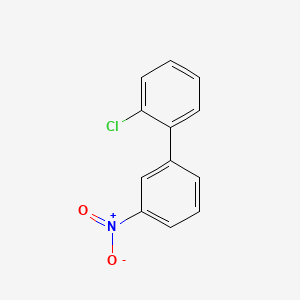
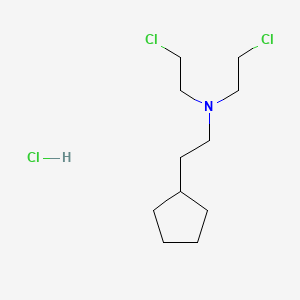
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
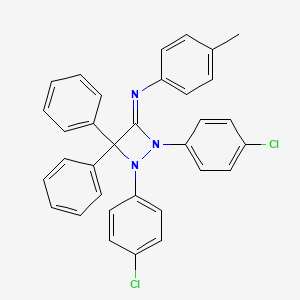
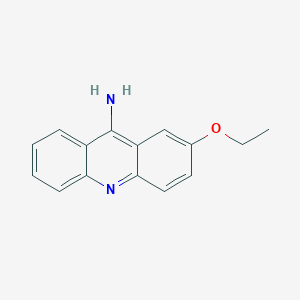
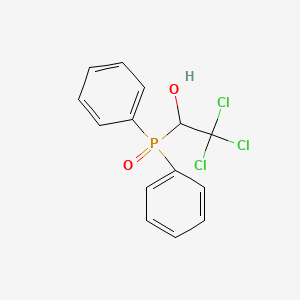

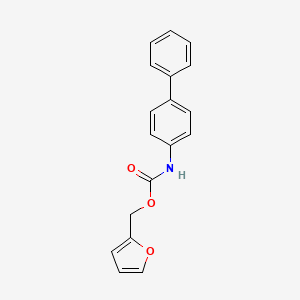
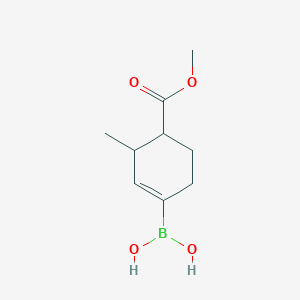
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
